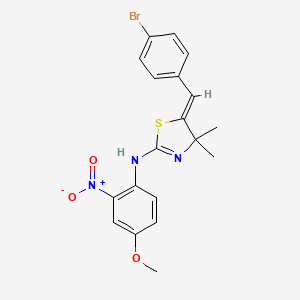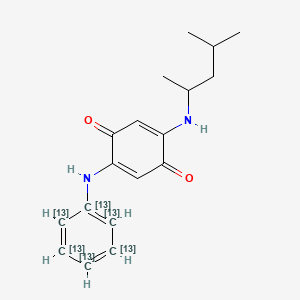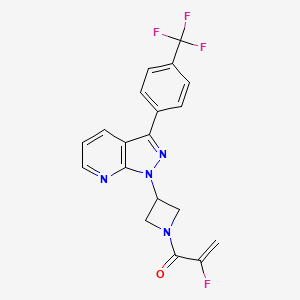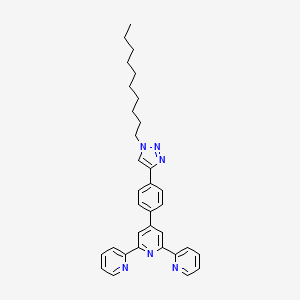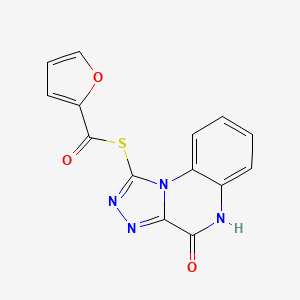
2'-Deoxyadenosine-d1 (monohydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyadenosine-d1 (monohydrate): Adenine deoxyriboside , is a deoxyribonucleoside. It is a derivative of adenosine, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom. This compound is a crucial building block of deoxyribonucleic acid (DNA) and plays a significant role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-d1 (monohydrate) typically involves the glycosylation of adenine with a protected deoxyribose derivative. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond. The protecting groups are then removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyadenosine-d1 (monohydrate) involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to achieve high purity. The compound is then dried to obtain the monohydrate form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2’-Deoxyadenosine-d1 (monohydrate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the adenine base.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 2’-Deoxyadenosine-d1.
Reduction: Reduced forms of the compound.
Substitution: Substituted adenine derivatives.
Applications De Recherche Scientifique
Chemistry: 2’-Deoxyadenosine-d1 (monohydrate) is used as a standard in nucleoside supplementation studies and for estimating DNA global methylation rates in various biological samples.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms. It is also used to reverse the inhibition of human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV) by certain proteins.
Medicine: In medical research, 2’-Deoxyadenosine-d1 (monohydrate) is studied for its potential therapeutic applications, particularly in antiviral therapies.
Industry: The compound is used in the production of nucleoside analogues and other related compounds for various industrial applications.
Mécanisme D'action
2’-Deoxyadenosine-d1 (monohydrate) exerts its effects by incorporating into DNA during replication and repair processes. It can affect cyclic adenosine monophosphate (cAMP) levels in cells under energy stress conditions. The compound interacts with various molecular targets, including enzymes involved in DNA synthesis and repair pathways.
Comparaison Avec Des Composés Similaires
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
- Thymidine
Comparison: 2’-Deoxyadenosine-d1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. While similar compounds like 2’-Deoxyguanosine and 2’-Deoxycytidine also play roles in DNA synthesis, 2’-Deoxyadenosine-d1 is particularly important for its involvement in specific biological processes and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H15N5O4 |
|---|---|
Poids moléculaire |
270.26 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-5-deuterio-2-(hydroxymethyl)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i7D; |
Clé InChI |
WZJWHIMNXWKNTO-IQYJIMAFSA-N |
SMILES isomérique |
[2H][C@@]1(C[C@@H]([C@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N.O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



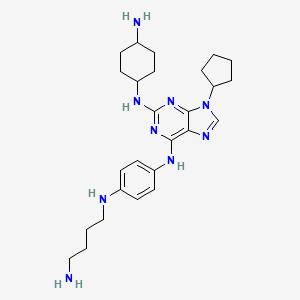
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
